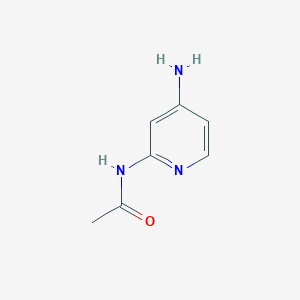
4-Aminopyrrolidin-2-one
Übersicht
Beschreibung
It is an important building block in the production of novel drugs and materials due to its unique chemical and biological properties.
Wirkmechanismus
Target of Action
4-Aminopyrrolidin-2-one is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that pyrrolidine derivatives, including this compound, are characterized by their target selectivity . The compound interacts with its targets, leading to changes that contribute to its biological activity. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Biochemical Pathways
These compounds are directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries, which form the tetramic acid ring . The downstream effects of these pathways can vary widely, depending on the specific biological context.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Biochemische Analyse
Biochemical Properties
4-Aminopyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde oxidase, an enzyme involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity . This binding often involves the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the histidine, nucleic acid, and spermidine metabolic pathways . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it has been shown to affect the levels of hydantoin propionic acid and N1-methyl-8-oxoguanine, which are products of aldehyde oxidase activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The distribution of this compound can influence its biological activity, as its concentration in specific cellular compartments determines its accessibility to target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrrolidin-2-one can be achieved through various strategies. One common method involves the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. Another approach includes the selective synthesis via the cascade reactions of N-substituted piperidines, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ cost-effective reagents and catalysts to facilitate the reaction processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminopyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Aminopyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: It is involved in the development of pharmaceuticals with potential therapeutic effects.
Industry: this compound is used in the production of fine chemicals, dyes, and pigments.
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidin-2-one
- 3-Iodopyrrole
- N-Phenylpyrrolidin-2-one
Comparison: 4-Aminopyrrolidin-2-one is unique due to its amino group at the 4-position, which imparts distinct chemical and biological properties. Compared to pyrrolidin-2-one, it exhibits enhanced reactivity and potential for forming diverse derivatives. 3-Iodopyrrole, on the other hand, is valuable for its use in the synthesis of drugs and dyes . N-Phenylpyrrolidin-2-one is known for its inhibitory activity against specific enzymes .
Eigenschaften
IUPAC Name |
4-aminopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMSBKAHGYGPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526314 | |
| Record name | 4-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88016-17-5 | |
| Record name | 4-Amino-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88016-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-aminopyrrolidin-2-one a valuable target in organic synthesis?
A1: this compound and its derivatives hold immense value due to their presence in various biologically active molecules. These compounds serve as crucial building blocks for synthesizing:
Q2: The research papers highlight the synthesis of enantiopure 4-aminopyrrolidin-2-ones. Why is enantiopurity crucial in this context?
A2: Enantiopurity refers to the existence of a single enantiomer of a chiral compound. In the context of biologically active molecules, like those derived from this compound, enantiopurity is often crucial because:
- Developing enantioselective syntheses allows researchers to control the stereochemistry of the final product, leading to safer and more effective drugs. [, ]
Q3: What synthetic strategies are presented in the papers for accessing enantiopure 4-aminopyrrolidin-2-ones?
A3: The research articles detail distinct yet effective synthetic routes for obtaining enantiomerically pure 4-aminopyrrolidin-2-ones:
- Chiral Aziridine Approach: One method utilizes chiral aziridine-2-carboxylate as a starting material. Through a series of homologation reactions, functional group manipulations, and ring-opening steps, it provides access to the target compound. This strategy offers a route to various enantiopure anti β,γ-diamino acids and their cyclic forms. []
- Parallel Kinetic Resolution: Another approach utilizes a parallel kinetic resolution of acyclic γ-amino-α,β-unsaturated esters. This involves reacting a racemic mixture of the starting ester with a chiral lithium amide mixture. The chiral reagents selectively react with one enantiomer over the other, allowing for the separation and isolation of enantiopure β,γ-diamino esters. These intermediates can then be readily transformed into substituted 4-aminopyrrolidin-2-ones. []
Q4: What are the advantages of these synthetic methodologies compared to previous approaches?
A4: The described synthetic strategies offer several benefits over earlier methods:
- Versatility and Flexibility: The methodologies accommodate a variety of substituents on the this compound core, enabling the synthesis of diverse analogs. [, ]
- Efficiency: Compared to multi-step procedures with low yields, these approaches offer more direct and higher-yielding routes to the target molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(thieno[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1281671.png)











![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
